molecular formula C17H20N2O2 B8166104 4-Amino-2-(benzyloxy)-N-isopropylbenzamide

4-Amino-2-(benzyloxy)-N-isopropylbenzamide

Cat. No.: B8166104
M. Wt: 284.35 g/mol
InChI Key: ZRHVJPAPSRJFJF-UHFFFAOYSA-N
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Description

4-Amino-2-(benzyloxy)-N-isopropylbenzamide is an organic compound that belongs to the class of benzamides. This compound features a benzene ring substituted with an amino group at the 4-position, a benzyloxy group at the 2-position, and an N-isopropyl group attached to the benzamide moiety. Benzamides are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(benzyloxy)-N-isopropylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to form the amino group at the 4-position.

    Benzyloxy Substitution:

    Amidation: The final step involves the formation of the benzamide moiety by reacting the intermediate with isopropylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(benzyloxy)-N-isopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzamides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Amino-2-(benzyloxy)-N-isopropylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-(benzyloxy)-N-isopropylbenzamide involves its interaction with specific molecular targets and pathways. The amino and benzyloxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(methoxy)-N-isopropylbenzamide
  • 4-Amino-2-(ethoxy)-N-isopropylbenzamide
  • 4-Amino-2-(phenoxy)-N-isopropylbenzamide

Uniqueness

4-Amino-2-(benzyloxy)-N-isopropylbenzamide is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate.

Properties

IUPAC Name

4-amino-2-phenylmethoxy-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12(2)19-17(20)15-9-8-14(18)10-16(15)21-11-13-6-4-3-5-7-13/h3-10,12H,11,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHVJPAPSRJFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=C(C=C1)N)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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